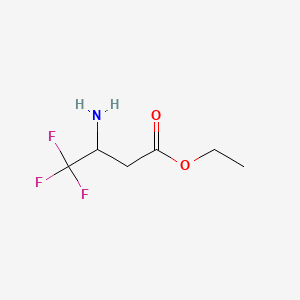

Ethyl 3-amino-4,4,4-trifluorobutyrate

Description

The exact mass of the compound Ethyl 3-amino-4,4,4-trifluorobutyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-amino-4,4,4-trifluorobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-4,4,4-trifluorobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-amino-4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h4H,2-3,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUOZZWGWBBRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378981 | |

| Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170804-18-9 | |

| Record name | Ethyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-amino-4,4,4-trifluorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for Ethyl 3-amino-4,4,4-trifluorobutyrate, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the biological activity and metabolic stability of target molecules. This document details the core synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

Ethyl 3-amino-4,4,4-trifluorobutyrate is a key intermediate in the synthesis of various biologically active compounds. Its structural features, particularly the β-amino acid motif combined with a trifluoromethyl group, make it a desirable component in medicinal chemistry for the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. This guide focuses on a robust and commonly employed two-step synthesis route, commencing with the formation of an unsaturated intermediate, ethyl 3-amino-4,4,4-trifluorocrotonate, followed by its reduction to the final saturated product.

Overall Synthesis Pathway

The most prevalent and well-documented synthesis of Ethyl 3-amino-4,4,4-trifluorobutyrate involves a two-stage process. The first stage is the formation of the α,β-unsaturated amino ester, ethyl 3-amino-4,4,4-trifluorocrotonate, from ethyl 4,4,4-trifluoroacetoacetate. The second stage is the reduction of the carbon-carbon double bond of the crotonate intermediate to yield the desired saturated β-amino ester.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthesis of Ethyl 3-amino-4,4,4-trifluorobutyrate.

Stage 1: Synthesis of Ethyl 3-amino-4,4,4-trifluorocrotonate

The formation of the crotonate intermediate is typically achieved through the condensation of ethyl 4,4,4-trifluoroacetoacetate with an ammonia source, such as ammonium acetate. The precursor, ethyl 4,4,4-trifluoroacetoacetate, can be synthesized via a Claisen condensation of ethyl trifluoroacetate and ethyl acetate.

This Claisen condensation reaction forms the β-ketoester backbone necessary for the subsequent amination step.

Experimental Workflow:

Detailed Protocol:

A detailed protocol for the synthesis of ethyl 4,4,4-trifluoroacetoacetate involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate using a base like sodium ethoxide in an organic solvent. The reaction is typically run at a controlled temperature, followed by heating to drive the reaction to completion. After the reaction, the mixture is acidified, and the product is extracted and purified by distillation.

| Parameter | Value/Description |

| Starting Materials | Ethyl trifluoroacetate, Ethyl acetate |

| Reagents | Sodium ethoxide, Acid (for neutralization) |

| Solvent | Tetrahydrofuran, Cyclohexane |

| Reaction Temperature | 10-20°C for addition, then 40-45°C |

| Reaction Time | 2.5-4 hours |

| Workup | Aqueous workup, extraction with an organic solvent |

| Purification | Reduced pressure distillation |

| Yield | 83.4% (based on ethyl trifluoroacetate) |

| Purity | 95.5% |

The key enamine intermediate is formed by the reaction of ethyl 4,4,4-trifluoroacetoacetate with ammonium acetate.

Experimental Workflow:

Detailed Protocol (based on US Patent 7,002,038 B2): [1]

In a reaction vessel equipped for azeotropic distillation, a mixture of the sodium enolate of ethyl trifluoroacetoacetate (prepared in situ from ethyl trifluoroacetate and ethyl acetate with sodium ethoxide), cyclohexane, ammonium acetate, and anhydrous acetic acid is heated to boiling.[1] Water formed during the reaction is removed from the distillate, and the cyclohexane is returned to the reaction mixture. The reaction is monitored until no more water separates. After completion, the mixture is washed with water, and the organic phase is separated and dried. The product is then purified by fractional distillation under reduced pressure.

| Parameter | Value/Description |

| Starting Material | Sodium enolate of ethyl trifluoroacetoacetate |

| Reagents | Ammonium acetate, Anhydrous acetic acid |

| Solvent | Cyclohexane |

| Reaction Condition | Reflux with azeotropic water removal |

| Reaction Time | Approximately 5 hours |

| Workup | Aqueous wash, separation of organic phase |

| Purification | Fractional distillation under reduced pressure |

| Yield | 62% |

| Purity | 97.4% |

| Characterization | EI mass spectrum: M+ = 183 amu. 1H NMR: 7.6 ppm (NH), 4.86 ppm 1H (CH), 4.08 ppm quartet 2H (ethyl), 1.18 ppm triplet 3H (ethyl). 13C NMR: 168 ppm (COOEt), 147 ppm quartet (C-NH2), 120 ppm broad quartet (CF3), 82 ppm quartet (CH), 59 ppm (ethyl), 14 ppm (ethyl).[1] |

Stage 2: Reduction of Ethyl 3-amino-4,4,4-trifluorocrotonate

Experimental Workflow:

References

A Technical Guide to the Synthesis of Trifluoromethyl-Containing Amino Esters

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a trifluoromethyl (CF₃) group into amino acid structures offers a powerful strategy in medicinal chemistry. This modification can significantly enhance metabolic stability, binding affinity, lipophilicity, and bioavailability. This guide provides an in-depth overview of key synthetic methodologies for preparing chiral trifluoromethyl-containing amino esters, crucial building blocks for novel therapeutics.

Asymmetric Phase-Transfer Catalysis via Imine Umpolung

A highly effective strategy for synthesizing γ-trifluoromethylated γ-amino esters involves the "umpolung" (reactivity reversal) of trifluoromethyl imines. Typically electrophilic at the imine carbon, these substrates can be induced to act as nucleophiles in the presence of a suitable catalyst. Chiral phase-transfer catalysts, such as modified cinchona alkaloids, facilitate the enantioselective and diastereoselective addition of these imine-derived nucleophiles to electrophiles like acrylates.[1]

This method provides direct access to versatile and enantiomerically enriched γ-amino esters from readily available starting materials.[1] The use of catalysts based on cinchonidine and quinine allows for convenient access to either the (R) or (S) enantiomer of the desired product with high efficiency and stereoselectivity.[1]

Logical Workflow: Phase-Transfer Catalyzed Imine Umpolung

The following diagram illustrates the general workflow for this catalytic process.

Caption: Workflow for the asymmetric synthesis of γ-CF₃ γ-amino esters.

Quantitative Data

The table below summarizes the results for the phase-transfer catalyzed reaction between various trifluoromethyl imines and methyl acrylate under optimized conditions.[1]

| Entry | Imine Substituent (R) | Catalyst (mol%) | Temp (°C) | Yield (%) | d.r. | ee (%) |

| 1 | n-Pentyl | 1.0 | -20 | 91 | >20:1 | 96 |

| 2 | Isopropyl | 2.0 | -20 | 85 | >20:1 | 97 |

| 3 | Cyclohexyl | 2.0 | -10 | 88 | >20:1 | 95 |

| 4 | Alkenyl | 5.0 | -40 | 75 | >20:1 | 94 |

Reactions were performed with imine (0.2 mmol), methyl acrylate (0.4 mmol), and catalyst in toluene with aqueous KOH. Yields are isolated. Diastereomeric ratio (d.r.) and enantiomeric excess (ee) were determined by ¹⁹F NMR and HPLC analysis, respectively.[1]

Experimental Protocol: Representative Synthesis

Synthesis of Methyl 4-(benzylamino)-4-(trifluoromethyl)heptanoate: [1]

To a solution of N-benzyl-1,1,1-trifluorohexan-2-imine (0.2 mmol, 1 equiv.) and methyl acrylate (0.4 mmol, 2 equiv.) in toluene (2.0 mL) was added the cinchonidine-derived phase-transfer catalyst QD-3 (5.0 mol%). Subsequently, ethanol (20 μL) and an aqueous solution of KOH (50 wt%, 2.2 μL, 10 mol%) were added. The reaction mixture was stirred at -20°C and monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to afford the title compound.

Biocatalytic N-H Bond Insertion

A novel and green approach to chiral α-trifluoromethyl amino esters utilizes engineered enzymes. Variants of cytochrome c552 from Hydrogenobacter thermophilus have been developed to catalyze the asymmetric N-H carbene insertion reaction.[2][3] This biocatalytic strategy involves the reaction of an aniline with a benzyl 2-diazotrifluoropropanoate as the carbene donor.

This methodology is notable for its high yields and exceptional enantioselectivity (up to 95:5 e.r.) under mild reaction conditions.[2][4] A key advantage is the ability to invert the enantioselectivity by modifying the diazo reagent, providing access to both enantiomers of the product.[3] The reaction is applicable to a broad range of aryl amine substrates.[2]

Catalytic Cycle: Biocatalytic N-H Insertion

The diagram below outlines the proposed catalytic cycle for this enzymatic transformation.

Caption: Key steps in the enzyme-catalyzed synthesis of α-CF₃ amino esters.

Quantitative Data

The following table presents data for the biocatalytic N-H insertion with various substituted anilines.[2]

| Entry | Aniline Substituent | Yield (%) | e.r. |

| 1 | 4-Fluoro | >99 | 95:5 |

| 2 | 4-Chloro | 98 | 94:6 |

| 3 | 3-Methoxy | 85 | 92:8 |

| 4 | 2-Methyl | 41 | 90:10 |

| 5 | 3-Chloro-4-fluoro | 32 | 88:12 |

Reactions catalyzed by an engineered Ht-Cc552 variant. Enantiomeric ratio (e.r.) determined by chiral HPLC.[2]

Experimental Protocol: General Biocatalytic Reaction

General Procedure for Biocatalytic N-H Insertion: [2][3]

In a nitrogen-filled glovebox, a solution of the engineered cytochrome c552 variant in a suitable buffer is prepared. The aryl amine substrate (1.0 equiv.) is added, followed by the benzyl 2-diazotrifluoropropanoate carbene donor (1.1 equiv.). The reaction vial is sealed and shaken at room temperature for the specified time (e.g., 12-24 hours). The reaction is then quenched by the addition of an organic solvent (e.g., ethyl acetate) and the catalyst is removed by centrifugation. The supernatant is collected, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the enantioenriched α-trifluoromethyl amino ester.

Diastereoselective Synthesis from Chiral Imines

Another robust method involves the diastereoselective addition of nucleophiles to chiral imines derived from trifluoropyruvate.[5] For instance, the indium-mediated allylation of imines formed from trifluoropyruvate and (R)-phenylglycinol methyl ether proceeds with high diastereoselectivity to afford quaternary α-trifluoromethyl α-amino acids.[5][6]

This approach leverages a removable chiral auxiliary to control the stereochemical outcome of the nucleophilic addition. The resulting products can be further manipulated, for example, to form trifluoromethylated aziridines.[5]

Reaction Pathway: Diastereoselective Allylation

The logical progression of this synthetic route is shown below.

Caption: Pathway for preparing quaternary α-CF₃ α-amino esters.

Quantitative Data

The following table shows results for the indium-mediated allylation of a chiral imine of trifluoropyruvate.[5]

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. |

| 1 | THF | Room Temp | 2 | 92 | 95:5 |

| 2 | DMF | Room Temp | 4 | 85 | 92:8 |

| 3 | CH₃CN | Room Temp | 3 | 88 | 93:7 |

| 4 | THF | 0 | 6 | 75 | 96:4 |

Reactions performed using the imine derived from ethyl trifluoropyruvate and (R)-phenylglycinol methyl ether, allyl bromide, and indium powder.

Experimental Protocol: Diastereoselective Allylation

Synthesis of Ethyl 2-allyl-2-(trifluoromethyl)-N-((R)-2-methoxy-2-phenylethyl)alaninate: [5]

To a stirred suspension of indium powder (1.5 mmol) in THF (5 mL) is added allyl bromide (1.2 mmol). The mixture is stirred at room temperature for 30 minutes. A solution of the chiral imine (derived from ethyl trifluoropyruvate and (R)-phenylglycinol methyl ether) (1.0 mmol) in THF (5 mL) is then added dropwise. The reaction is stirred at room temperature for 2 hours until completion as monitored by TLC. The reaction is quenched with 1M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography to yield the desired product with high diastereoselectivity.

References

- 1. Direct Catalytic Asymmetric Synthesis of trifluoromethylated γ-Amino Esters/Lactones via Umpolung Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids from chiral imines of trifluoropyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 3-amino-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4,4,4-trifluorobutyrate is a fluorinated β-amino ester of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can impart unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This document provides a comprehensive overview of the available spectroscopic data for the closely related precursor, ethyl 3-amino-4,4,4-trifluorocrotonate, and presents a predictive analysis for the target molecule, ethyl 3-amino-4,4,4-trifluorobutyrate. Furthermore, a plausible synthetic route and general experimental protocols are detailed.

Spectroscopic Data

Spectroscopic Data for Ethyl 3-amino-4,4,4-trifluorocrotonate (Precursor)

The following tables summarize the experimentally determined spectroscopic data for ethyl 3-amino-4,4,4-trifluorocrotonate.

Table 1: ¹H NMR Data for Ethyl 3-amino-4,4,4-trifluorocrotonate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.6 | s | 1H | NH |

| 4.86 | s | 1H | =CH |

| 4.08 | q | 2H | OCH₂CH₃ |

| 1.18 | t | 3H | OCH₂CH₃ |

Table 2: ¹³C NMR Data for Ethyl 3-amino-4,4,4-trifluorocrotonate

| Chemical Shift (ppm) | Assignment |

| 168 | C=O |

| 147 (q) | =C(NH₂) |

| 120 (q) | CF₃ |

| 82 (q) | =CH |

| 59 | OCH₂CH₃ |

| 14 | OCH₂CH₃ |

Table 3: Mass Spectrometry Data for Ethyl 3-amino-4,4,4-trifluorocrotonate

| m/z | Interpretation |

| 183 | [M]⁺ |

| 138 | [M - OCH₂CH₃]⁺ |

| 111 |

Table 4: IR Spectroscopy Data for Ethyl 3-amino-4,4,4-trifluorocrotonate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching |

| ~1710 | C=O stretching |

| ~1640 | C=C stretching |

| ~1300-1100 | C-F stretching |

Predicted Spectroscopic Data for Ethyl 3-amino-4,4,4-trifluorobutyrate (Target Compound)

The following data is predicted based on the reduction of the double bond in the crotonate precursor. Upon saturation, the vinylic protons and carbons will be replaced by aliphatic ones, leading to significant changes in the NMR spectra.

Table 5: Predicted ¹H NMR Data for Ethyl 3-amino-4,4,4-trifluorobutyrate

| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment |

| ~4.1 | q | 2H | OCH₂CH₃ |

| ~3.5-3.8 | m | 1H | CH(NH₂) |

| ~2.5-2.7 | m | 2H | CH₂C=O |

| ~1.6 | br s | 2H | NH₂ |

| ~1.2 | t | 3H | OCH₂CH₃ |

Table 6: Predicted ¹³C NMR Data for Ethyl 3-amino-4,4,4-trifluorobutyrate

| Predicted Chemical Shift (ppm) | Assignment |

| ~171 | C=O |

| ~125 (q) | CF₃ |

| ~61 | OCH₂CH₃ |

| ~50-55 (q) | CH(NH₂) |

| ~35-40 | CH₂C=O |

| ~14 | OCH₂CH₃ |

Table 7: Predicted ¹⁹F NMR Data for Ethyl 3-amino-4,4,4-trifluorobutyrate

| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ~-70 to -75 | d | CF₃ |

Table 8: Predicted Mass Spectrometry Data for Ethyl 3-amino-4,4,4-trifluorobutyrate

| m/z | Interpretation |

| 185 | [M]⁺ |

| 140 | [M - OCH₂CH₃]⁺ |

| 116 | [M - CO₂Et]⁺ |

Table 9: Predicted IR Spectroscopy Data for Ethyl 3-amino-4,4,4-trifluorobutyrate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3300 | N-H stretching |

| ~2980-2850 | C-H stretching (aliphatic) |

| ~1735 | C=O stretching (ester) |

| ~1300-1100 | C-F stretching |

Experimental Protocols

Synthesis of Ethyl 3-amino-4,4,4-trifluorobutyrate

A plausible and efficient method for the synthesis of ethyl 3-amino-4,4,4-trifluorobutyrate is the reduction of the corresponding crotonate. A general protocol for this transformation is provided below.

Reaction: Catalytic Hydrogenation of Ethyl 3-amino-4,4,4-trifluorocrotonate

Materials:

-

Ethyl 3-amino-4,4,4-trifluorocrotonate

-

Palladium on carbon (10 wt. % Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a hydrogenation flask, dissolve ethyl 3-amino-4,4,4-trifluorocrotonate in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the flask and connect it to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times to ensure an inert atmosphere is replaced with hydrogen).

-

Pressurize the flask with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure or column chromatography to yield pure ethyl 3-amino-4,4,4-trifluorobutyrate.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H, ¹³C, and ¹⁹F NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and a suitable standard (e.g., CFCl₃) for ¹⁹F NMR.

-

Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS):

-

Mass spectra can be obtained using electron ionization (EI) or electrospray ionization (ESI) techniques.

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a neat film (for liquids) or as a KBr pellet (for solids).

-

Characteristic absorption bands should be reported in wavenumbers (cm⁻¹).

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of ethyl 3-amino-4,4,4-trifluorobutyrate.

In-Depth Technical Guide: ¹H and ¹³C NMR of Ethyl 3-amino-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic properties of ethyl 3-amino-4,4,4-trifluorobutyrate. Understanding the ¹H and ¹³C NMR spectra of this compound is crucial for its synthesis, characterization, and application in pharmaceutical and chemical research, where the trifluoromethyl group can significantly influence molecular properties.

¹H and ¹³C NMR Spectral Data

The structural assignment of ethyl 3-amino-4,4,4-trifluorobutyrate is confirmed by the following ¹H and ¹³C NMR data. The presence of the chiral center at the C3 position leads to diastereotopicity of the adjacent methylene protons (H-2a and H-2b), resulting in distinct signals.

Table 1: ¹H NMR Data for Ethyl 3-amino-4,4,4-trifluorobutyrate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.21 | q | 7.1 | -OCH₂CH₃ |

| 3.76–3.73 | m | - | H-3 |

| 2.73 | dd | 16.1, 3.5 | H-2a or H-2b |

| Data Not Available | dd | Data Not Available | H-2b or H-2a |

| Data Not Available | s (broad) | - | -NH₂ |

| Data Not Available | t | 7.1 | -OCH₂CH₃ |

Note: Complete data for all protons were not available in the cited literature. The multiplicity and coupling constant for the methyl group are inferred from the corresponding quartet of the methylene group. The chemical shift for the amine protons can be variable and depends on concentration and solvent.

Table 2: ¹³C NMR Data for Ethyl 3-amino-4,4,4-trifluorobutyrate

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | C=O |

| Data Not Available | CF₃ |

| Data Not Available | -OCH₂CH₃ |

| Data Not Available | C3 |

| Data Not Available | C2 |

| Data Not Available | -OCH₂CH₃ |

Note: As of the latest search, specific experimental ¹³C NMR data for ethyl 3-amino-4,4,4-trifluorobutyrate has not been reported in the available literature.

Structural and NMR Correlation Diagram

The following diagram illustrates the chemical structure of ethyl 3-amino-4,4,4-trifluorobutyrate and the key proton environments giving rise to the observed ¹H NMR signals.

Caption: Correlation of ¹H NMR signals with the molecular structure.

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of ethyl 3-amino-4,4,4-trifluorobutyrate, based on standard practices for small organic molecules, particularly those containing fluorine.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of ethyl 3-amino-4,4,4-trifluorobutyrate for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) of high purity (≥99.8 atom % D) to the vial.

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter which can degrade spectral quality, the pipette can be plugged with a small amount of glass wool.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can also be used for referencing.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 8 to 16

-

Relaxation Delay (d1): 1-5 seconds (a longer delay ensures full relaxation for accurate integration)

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width: A range of approximately 0 to 200 ppm is standard.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

Experimental Workflow Diagram

Caption: General workflow for NMR analysis of the title compound.

This guide provides the available spectroscopic data and a robust framework for the NMR analysis of ethyl 3-amino-4,4,4-trifluorobutyrate. Further research is required to fully characterize the ¹³C NMR spectrum of this compound.

Mass Spectrometry Analysis of Ethyl 3-amino-4,4,4-trifluorobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl 3-amino-4,4,4-trifluorobutyrate. Due to the limited availability of direct mass spectral data for this specific compound in publicly accessible literature, this guide presents a predictive fragmentation pattern based on established principles of mass spectrometry for structurally similar molecules, particularly fluorinated amino esters. The experimental protocols provided are representative methodologies for the analysis of such compounds.

Introduction to Ethyl 3-amino-4,4,4-trifluorobutyrate

Ethyl 3-amino-4,4,4-trifluorobutyrate is a fluorinated amino acid ester of interest in pharmaceutical and chemical research. Its trifluoromethyl group can significantly influence its biological activity and metabolic stability. Mass spectrometry is a critical analytical technique for the characterization and quantification of this compound in various matrices.

Chemical Structure:

Key Properties:

| Property | Value |

| CAS Number | 170804-18-9 |

| Molecular Formula | C6H10F3NO2 |

| Molecular Weight | 185.14 g/mol |

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Electron Ionization (EI) is a hard ionization technique that induces extensive fragmentation, providing a detailed fingerprint of the molecule. The following table summarizes the predicted major fragment ions for Ethyl 3-amino-4,4,4-trifluorobutyrate.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Predicted Structure | Notes on Fragmentation Pathway |

| 185 | [M]+• | [C6H10F3NO2]+• | Molecular ion |

| 140 | [M - OCH2CH3]+ | [C4H5F3NO]+ | Loss of the ethoxy radical from the ester group (alpha-cleavage). |

| 116 | [M - COOCH2CH3]+ | [C3H5F3N]+ | Cleavage of the bond between the carbonyl carbon and the alpha-carbon. |

| 112 | [M - CF3]+ | [C5H10NO2]+ | Loss of the trifluoromethyl radical. |

| 69 | [CF3]+ | [CF3]+ | Trifluoromethyl cation, a common fragment for trifluoromethyl-containing compounds. |

| 44 | [CH(NH2)CH2]+ | [C2H6N]+ | Fragmentation of the amino-substituted portion of the molecule. |

Experimental Protocols for Mass Spectrometry Analysis

The analysis of Ethyl 3-amino-4,4,4-trifluorobutyrate can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix, required sensitivity, and the need for derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For GC-MS analysis, derivatization of the amino group is often necessary to improve the volatility and thermal stability of the analyte.

3.1.1. Derivatization with Ethyl Chloroformate (ECF)

-

Sample Preparation: To 100 µL of an aqueous sample containing Ethyl 3-amino-4,4,4-trifluorobutyrate, add 50 µL of pyridine and 50 µL of ethanol.

-

Derivatization Reaction: Add 20 µL of ethyl chloroformate (ECF) to the mixture and vortex for 30 seconds. This reaction derivatizes the primary amine.

-

Extraction: Add 200 µL of dichloromethane and 200 µL of a saturated sodium bicarbonate solution. Vortex and centrifuge to separate the layers.

-

Analysis: Collect the organic (bottom) layer for injection into the GC-MS system.

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS analysis can often be performed without derivatization, which simplifies sample preparation.

3.2.1. Sample Preparation

-

Dilution: Dilute the sample containing Ethyl 3-amino-4,4,4-trifluorobutyrate in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

3.2.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Column: ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Nebulizer Pressure: 45 psi.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions would need to be determined experimentally. A potential transition could be the molecular ion (m/z 186, [M+H]+) to a significant fragment ion (e.g., m/z 141, loss of ethoxy group).

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow for the analysis of Ethyl 3-amino-4,4,4-trifluorobutyrate.

Caption: Predicted EI Fragmentation Pathway.

Infrared Spectrum of Ethyl 3-amino-4,4,4-trifluorobutyrate: Data Inaccessible in Public Domain

A comprehensive search for the infrared (IR) spectrum of Ethyl 3-amino-4,4,4-trifluorobutyrate (CAS: 170804-18-9) has revealed no publicly available experimental data at this time. While information regarding the physical properties, synthesis, and commercial availability of this compound can be found, its specific infrared spectral characteristics remain undocumented in the public scientific databases and literature reviewed.

Researchers, scientists, and drug development professionals seeking to utilize IR spectroscopy for the characterization of Ethyl 3-amino-4,4,4-trifluorobutyrate will likely need to perform an independent spectral acquisition.

Distinction from Ethyl 3-amino-4,4,4-trifluorocrotonate

It is critical to distinguish the target compound, Ethyl 3-amino-4,4,4-trifluorobuty rate, from a structurally similar but distinct molecule, Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS: 372-29-2). The latter is an unsaturated analogue containing a carbon-carbon double bond in conjugation with the ester carbonyl group. Infrared spectral data for the crotonate ester is available in resources such as the NIST WebBook. However, due to the difference in saturation, the IR spectrum of the crotonate will exhibit characteristic absorptions for the C=C bond and differences in the N-H and C-H stretching and bending regions compared to the requested butyrate. Direct application of the crotonate spectral data to the butyrate is not appropriate and would lead to erroneous structural interpretation.

Predicted Infrared Absorption Regions for Ethyl 3-amino-4,4,4-trifluorobutyrate

While experimental data is unavailable, a qualitative prediction of the key IR absorption bands for Ethyl 3-amino-4,4,4-trifluorobutyrate can be made based on its functional groups. This theoretical analysis can guide future experimental work.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400 - 3250 | Two bands typical for a primary amine. |

| Bending (Scissoring) | 1650 - 1580 | ||

| C-H (Alkyl) | Stretching | 2980 - 2850 | From the ethyl and butyrate backbone. |

| Bending | 1470 - 1350 | ||

| C=O (Ester) | Stretching | 1750 - 1735 | Strong, sharp absorption. |

| C-O (Ester) | Stretching | 1300 - 1000 | Two bands: asymmetric and symmetric. |

| C-F (Trifluoromethyl) | Stretching | 1400 - 1100 | Strong, often complex and broad absorptions. |

| C-N (Amine) | Stretching | 1250 - 1020 |

General Experimental Protocol for IR Spectrum Acquisition

For researchers planning to acquire the IR spectrum of Ethyl 3-amino-4,4,4-trifluorobutyrate, the following general protocol for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy is recommended, as the compound is a liquid at room temperature.

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Select the appropriate ATR crystal (e.g., diamond, germanium, or zinc selenide). A diamond ATR is often a robust choice for unknown samples.

-

-

Background Spectrum Collection:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Record a background spectrum. This will account for the absorbance of the crystal and the purged atmosphere.

-

-

Sample Application:

-

Place a small drop of Ethyl 3-amino-4,4,4-trifluorobutyrate directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.

-

-

Sample Spectrum Collection:

-

Acquire the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal and the sample application area thoroughly after the measurement is complete.

-

Logical Workflow for Spectral Analysis

The process of analyzing the yet-to-be-acquired IR spectrum would follow a logical progression from raw data to structural confirmation.

An In-Depth Technical Guide to Ethyl 3-amino-4,4,4-trifluorobutanoate (CAS Number: 170804-18-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4,4,4-trifluorobutanoate, identified by the CAS number 170804-18-9, is a fluorinated amino ester of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can profoundly influence a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability, making this compound a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties and synthesis of Ethyl 3-amino-4,4,4-trifluorobutanoate, with a focus on experimental details relevant to researchers in the field.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 170804-18-9 | N/A |

| Molecular Formula | C₆H₁₀F₃NO₂ | [1] |

| Molecular Weight | 185.14 g/mol | [1] |

| IUPAC Name | ethyl 3-amino-4,4,4-trifluorobutanoate | [1] |

| Canonical SMILES | CCOC(=O)CC(C(F)(F)F)N | [1] |

| InChI Key | KGUOZZWGWBBRRF-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 6 | [1] |

Synthesis of Ethyl 3-amino-4,4,4-trifluorobutanoate

A direct, detailed experimental protocol for the synthesis of Ethyl 3-amino-4,4,4-trifluorobutanoate (CAS 170804-18-9) is not explicitly described in readily available scientific literature. However, plausible synthetic routes can be inferred from the synthesis of structurally related compounds. Two primary strategies are outlined below: the catalytic hydrogenation of a crotonate precursor and the amination of a trifluorocrotonate.

Method 1: Catalytic Hydrogenation of Ethyl 3-amino-4,4,4-trifluorocrotonate

A potential and logical route to obtaining Ethyl 3-amino-4,4,4-trifluorobutanoate is through the catalytic hydrogenation of its unsaturated analogue, Ethyl 3-amino-4,4,4-trifluorocrotonate (CAS 372-29-2).

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a high-pressure hydrogenation vessel, add Ethyl 3-amino-4,4,4-trifluorocrotonate (1 equivalent).

-

Catalyst Addition: Add a suitable hydrogenation catalyst, such as 5% Palladium on Carbon (Pd/C) or Raney Nickel, typically at a loading of 5-10 mol%.

-

Solvent: Add an appropriate solvent, such as ethanol or ethyl acetate, to dissolve the starting material.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas to a desired pressure (e.g., 50-100 psi).

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 4-24 hours, monitoring the reaction progress by techniques such as TLC or GC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to yield pure Ethyl 3-amino-4,4,4-trifluorobutanoate.

Logical Relationship Diagram for Catalytic Hydrogenation:

References

Technical Guide: Stability and Storage of Ethyl 3-amino-4,4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 3-amino-4,4,4-trifluorobutyrate (CAS No. 170804-18-9), a key fluorinated building block in pharmaceutical and agrochemical research. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Core Stability and Storage Profile

Ethyl 3-amino-4,4,4-trifluorobutyrate is a clear, colorless liquid.[1] While stable under normal laboratory conditions, its longevity and purity are contingent upon proper handling and storage. The primary factors influencing its stability are exposure to incompatible materials and elevated temperatures.

Recommended Storage Conditions

For optimal stability and to prevent degradation, Ethyl 3-amino-4,4,4-trifluorobutyrate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To further protect the compound, storage under an inert atmosphere, such as nitrogen, is recommended.[2] Keep the container away from heat, sparks, and open flames.[2]

| Parameter | Recommendation | Source |

| Temperature | Cool environment | [2] |

| Atmosphere | Store under nitrogen | [2] |

| Container | Tightly closed, suitable container | [2] |

| Environment | Dry, well-ventilated area | [2] |

| Light | No specific recommendations, but protection from light is good practice for all chemicals. |

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and degradation of the product, avoid contact with the following:

Additionally, it is crucial to avoid exposure to open flames, hot surfaces, and other sources of ignition.[2]

Chemical Reactivity and Degradation

Under normal conditions, hazardous polymerization will not occur.[2] However, thermal decomposition can lead to the release of irritating gases and vapors.[2] While specific degradation pathways for Ethyl 3-amino-4,4,4-trifluorobutyrate are not detailed in the available literature, contact with the incompatible materials listed above can be expected to lead to decomposition.

Experimental Protocols

The following are general experimental protocols for handling and assessing the stability of Ethyl 3-amino-4,4,4-trifluorobutyrate.

Protocol for Handling and Use

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection (safety glasses or goggles), and face protection.[2]

-

Dispensing : When dispensing, ensure the container is opened in a dry, inert atmosphere if possible. Use clean, dry equipment to prevent contamination.

-

Cleaning : In case of a spill, soak up the material with an inert absorbent material and place it in a suitable, closed container for disposal.[2]

Protocol for Stability Assessment (General)

A typical stability study for a compound like Ethyl 3-amino-4,4,4-trifluorobutyrate would involve the following steps:

-

Initial Analysis : Obtain a baseline purity profile of a new batch of the compound using a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). An assay of ≥94.0% by GC is a typical specification.[1]

-

Sample Preparation : Aliquot the compound into several vials under an inert atmosphere.

-

Storage Conditions : Store the vials under various conditions (e.g., recommended cool, dark, and inert atmosphere; room temperature with light exposure; elevated temperature) and with intentional exposure to small amounts of incompatible materials (e.g., acidic, basic, oxidizing conditions) to simulate degradation.

-

Time-Point Analysis : At regular intervals (e.g., 1, 3, 6, 12 months), remove a vial from each storage condition and analyze its purity by the chosen analytical method.

-

Data Analysis : Compare the purity at each time point to the initial baseline to determine the rate of degradation under different conditions.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling and stability assessment of Ethyl 3-amino-4,4,4-trifluorobutyrate.

Caption: Logical Flow for Storage of Ethyl 3-amino-4,4,4-trifluorobutyrate.

Caption: Workflow for a Stability Assessment Study.

References

Methodological & Application

Diastereoselective Synthesis of Trifluoromethylated Amino Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of trifluoromethylated amino acids into peptides and pharmaceuticals is a well-established strategy for modulating their conformational properties, metabolic stability, and biological activity. The unique steric and electronic properties of the trifluoromethyl group can profoundly influence molecular interactions and improve pharmacokinetic profiles. Consequently, the development of efficient and stereoselective methods for the synthesis of these valuable building blocks is of paramount importance. This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of α-, β-, and γ-trifluoromethylated amino acids, targeting researchers and professionals in drug development and medicinal chemistry.

Application Notes

The diastereoselective synthesis of trifluoromethylated amino acids can be broadly categorized into three main approaches:

-

Chiral Auxiliary-Mediated Synthesis: This classic and robust strategy involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a key bond-forming reaction. Subsequent removal of the auxiliary furnishes the desired enantiomerically enriched amino acid.

-

Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction, offering a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries.

-

Substrate-Controlled Synthesis: In this method, the stereochemistry of the starting material dictates the stereochemical outcome of the reaction.

This section will highlight key examples from each of these categories, with a focus on practical applications and comparative data.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

A powerful and scalable method for the synthesis of a wide variety of α-trifluoromethylated amino acids involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base.[1][2] This approach offers high diastereoselectivity and allows for the preparation of gram-scale quantities of the target amino acids.[3]

General Workflow:

Caption: Workflow for Ni(II) complex-mediated synthesis.

Quantitative Data Summary:

| Entry | Alkylating Agent (R-X) | Product | Yield (%) | d.r. | Ref. |

| 1 | 3,5-Bis(trifluoromethyl)benzyl bromide | Fmoc-bisTfMePhe-OH | 95 (alkylation), quant. (hydrolysis/protection) | >98:2 | [2] |

| 2 | 1-Iodo-2,2,2-trifluoroethane | Fmoc-TfeGly-OH | 95 (alkylation), 67 (hydrolysis/protection) | >95:5 | [4] |

| 3 | 1-Iodo-3,3,4,4,4-pentafluorobutane | Fmoc-PfbAla-OH | 85 (alkylation), 75 (hydrolysis/protection) | >95:5 | [3] |

Chiral oxazolidinones, such as Evans auxiliaries, are widely used to control stereochemistry in various C-C bond-forming reactions. For the synthesis of β-trifluoromethyl-β-amino acids, the diastereoselective aza-Michael addition of amines to a β-trifluoromethyl-α,β-unsaturated N-acyloxazolidinone is an effective strategy.[4][5]

Reaction Scheme:

Caption: Aza-Michael addition using an oxazolidinone auxiliary.

Quantitative Data Summary:

| Entry | Amine (R-NH2) | Solvent | Yield (%) | d.r. | Ref. |

| 1 | Aniline | Water | 97 | 3:1 | [5] |

| 2 | p-Methoxyaniline | Water | 95 | 2.5:1 | [5] |

| 3 | Benzylamine | Toluene | 85 | >95:5 | [4] |

Catalytic Asymmetric Synthesis

Asymmetric phase-transfer catalysis (PTC) provides a powerful tool for the enantioselective synthesis of α-trifluoromethyl-α-amino acids. Chiral quaternary ammonium salts, such as Maruoka or Cinchona alkaloid-derived catalysts, can effectively control the stereochemistry of alkylation or other functionalization reactions of glycine derivatives.[1][3]

Conceptual Pathway:

Caption: Asymmetric synthesis via phase-transfer catalysis.

Quantitative Data Summary:

| Entry | Electrophile | Catalyst | Yield (%) | e.e. (%) | Ref. |

| 1 | N-(Trifluoromethylthio)succinimide | Maruoka Catalyst | 85 | 96 | [6] |

| 2 | Benzyl Bromide | Cinchona-derived catalyst | 95 | 92 | [3] |

| 3 | Allyl Bromide | Cinchona-derived catalyst | 99 | 92 | [3] |

Catalytic asymmetric hydrogenation of prochiral enamides or other unsaturated precursors is a highly efficient method for accessing chiral trifluoromethylated amino acids.[7][8] Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed.[9][10]

General Transformation:

References

- 1. Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epub.jku.at [epub.jku.at]

- 3. uni-giessen.de [uni-giessen.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. figshare.le.ac.uk [figshare.le.ac.uk]

- 8. research.unipd.it [research.unipd.it]

- 9. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Enantioselective Synthesis of Chiral Trifluoromethyl Amines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient stereoselective methods for the synthesis of chiral trifluoromethylated amines has become a critical area of research in medicinal chemistry and drug discovery. These chiral amines serve as valuable building blocks and can act as peptide bond isosteres.[1][2] This document provides detailed application notes and experimental protocols for key enantioselective methods used to synthesize these important compounds.

Key Synthetic Strategies Overview

The primary approaches for the enantioselective synthesis of chiral α-trifluoromethyl amines can be broadly categorized into four main strategies:

-

Catalytic Asymmetric Reduction of Trifluoromethyl Imines: This is a widely used strategy that involves the hydrogenation or transfer hydrogenation of prochiral CF₃-substituted imines using a chiral catalyst.[1]

-

Asymmetric Nucleophilic Addition to Trifluoromethyl Imines: This approach involves the addition of carbon-based nucleophiles, such as organometallic reagents or enolates, to CF₃-imines in the presence of a chiral catalyst or with a chiral auxiliary.[1]

-

Catalytic Asymmetric Isomerization of Imines: This method utilizes a chiral catalyst to facilitate a 1,3-proton shift in trifluoromethyl imines to generate chiral enamines, which can then be converted to the desired amines.[3]

-

Biocatalytic Methods: Engineered enzymes are employed to catalyze the asymmetric synthesis of chiral trifluoromethyl amines, offering high selectivity and environmentally benign reaction conditions.[4][5]

Diagram 1: Major Synthetic Routes

Caption: Overview of synthetic pathways to chiral trifluoromethyl amines.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the performance of various catalytic systems for the enantioselective synthesis of chiral trifluoromethyl amines, providing a comparative overview of their efficacy.

Table 1: Catalytic Asymmetric Hydrogenation of Trifluoromethyl Ketimines

| Catalyst/Ligand | Substrate (Ar) | H₂ Pressure (atm) | Solvent | Yield (%) | ee (%) | Reference |

| Pd(TFA)₂ / (R)-MeO-Biphep | Phenyl | 50 | 2,2,2-Trifluoroethanol | 95 | 91 | |

| Pd(TFA)₂ / (S)-C3-TunePhos | 4-MeO-Ph | 50 | 2,2,2-Trifluoroethanol | 98 | 96 | |

| [Ir(COD)Cl]₂ / Ligand | Naphthyl | 50 | Toluene | >99 | 95 | [3] |

| RuCl₂(PPh₃)₃ / Ligand | Phenyl | 10 | Methanol | 96 | 99 | [6] |

Table 2: Catalytic Asymmetric Arylation of Trifluoromethyl Imines with Arylboronic Acids

| Catalyst/Ligand | Imine Substituent (N-group) | Arylboronic Acid (Ar') | Base | Yield (%) | ee (%) | Reference |

| [Rh(COD)Cl]₂ / (S)-Binap | Boc | Phenyl | K₃PO₄ | 85 | 97 | [7] |

| Pd(OAc)₂ / Ligand | Ts | 4-MeO-Ph | KOH | 92 | 95 | [7] |

| C,P-palladacycle | Dpp | Phenyl | KOH | >99 | 99 | [7] |

Table 3: Organocatalytic Asymmetric Isomerization of Trifluoromethyl Imines

| Catalyst | Substrate (Ar) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid | Phenyl | Toluene | 60 | 85 | 92 | [3] |

| Cinchona Alkaloid Derivative | 4-Cl-Ph | CH₂Cl₂ | 25 | 91 | 97 | [3][8] |

| DHQ-7f (Cinchona Alkaloid) | Phenyl | CH₂Cl₂ | 10 | 88 | 96 | [3] |

Experimental Protocols

This section provides detailed, step-by-step protocols for representative enantioselective syntheses of chiral trifluoromethyl amines.

Protocol 1: Pd-Catalyzed Asymmetric Hydrogenation of a Trifluoromethyl Ketimine

This protocol is based on the highly efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of chiral α-CF₃ amines.

Diagram 2: Experimental Workflow for Asymmetric Hydrogenation

Caption: Step-by-step workflow for the asymmetric hydrogenation protocol.

Materials:

-

Trifluoromethyl ketimine substrate (1.0 mmol)

-

[Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

-

Chiral phosphine ligand (e.g., (R)-MeO-Biphep) (0.011 mmol, 1.1 mol%)

-

2,2,2-Trifluoroethanol (TFE), degassed (5 mL)

-

High-pressure autoclave with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation: In a glovebox, add [Rh(COD)₂]BF₄ and the chiral phosphine ligand to a Schlenk tube. Add 2 mL of degassed TFE and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

-

Reaction Setup: In a separate vial, dissolve the trifluoromethyl ketimine substrate in 3 mL of degassed TFE.

-

Charging the Autoclave: Transfer the substrate solution to the glass liner of the autoclave. Then, transfer the pre-formed catalyst solution to the autoclave via cannula.

-

Reaction Execution: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 50 atm) with hydrogen.

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).

-

Work-up: After the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Analysis: Characterize the purified product by ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Asymmetric Isomerization of a Trifluoromethyl Imine

This protocol is a representative example of an organocatalyzed enantioselective isomerization using a cinchona alkaloid derivative.[3][8][9]

Materials:

-

Trifluoromethyl imine substrate (0.5 mmol)

-

Cinchona alkaloid-derived catalyst (e.g., a modified quinidine) (0.05 mmol, 10 mol%)

-

Dichloromethane (CH₂Cl₂), anhydrous (5 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube with a magnetic stir bar

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the trifluoromethyl imine substrate and the cinchona alkaloid catalyst.

-

Solvent Addition: Add anhydrous dichloromethane via syringe.

-

Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 10 °C) for the required time (e.g., 24-48 hours), monitoring the reaction progress by TLC or ¹⁹F NMR.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the product and determine the enantiomeric excess using the analytical methods described in Protocol 1. The resulting enamine can be hydrolyzed to the corresponding amine if desired.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Diagram 3: Chiral HPLC Analysis Workflow

Caption: General workflow for determining enantiomeric excess using chiral HPLC.

Equipment and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Daicel Chiralpak series)

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Sample of the chiral trifluoromethyl amine

-

Racemic standard of the trifluoromethyl amine

Procedure:

-

Method Development: Select an appropriate chiral column and mobile phase based on the structure of the analyte. A common mobile phase for chiral separations is a mixture of hexane and isopropanol. Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the purified chiral amine in the mobile phase (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

Racemic Standard: Prepare a solution of the racemic standard in the same manner.

-

Analysis:

-

Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both enantiomers and confirm peak separation.

-

Inject the sample of the chiral amine.

-

-

Data Processing:

-

Integrate the peak areas of the two enantiomers in the chromatogram.

-

Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ and Area₂ are the integrated areas of the major and minor enantiomers, respectively.

-

Conclusion

The enantioselective synthesis of chiral trifluoromethyl amines is a rapidly evolving field with a diverse array of powerful synthetic methodologies. The choice of method depends on factors such as the desired substrate scope, scalability, and the availability of catalysts and reagents. The protocols and data presented herein provide a valuable resource for researchers in the pharmaceutical and chemical industries to guide their efforts in the synthesis of these important chiral building blocks.

References

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. | Semantic Scholar [semanticscholar.org]

- 3. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Enantioselective Synthesis of α-Trifluoromethyl Amines via Biocatalytic N–H Bond Insertion with Acceptor-Acceptor Carbene Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Enantioselective C,P-Palladacycle-Catalyzed Arylation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarworks.brandeis.edu]

- 9. pubs.acs.org [pubs.acs.org]

The Ruppert-Prakash Reagent: A Detailed Guide to Trifluoromethylation Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group is a critical strategy in modern medicinal chemistry and drug development.[1][2] This powerful functional group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][3] Among the various methods for introducing this moiety, the use of trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent, has become a cornerstone technique for nucleophilic trifluoromethylation.[1][4] This document provides a comprehensive overview of the Ruppert-Prakash reagent, including its mechanism of action, detailed experimental protocols, and a summary of its application with various substrates.

Mechanism of Action

The trifluoromethylation of electrophiles using the Ruppert-Prakash reagent is not a spontaneous process. It requires activation by a nucleophilic initiator to generate the key reactive intermediate, the trifluoromethide anion (CF₃⁻).[1] The overall reaction proceeds through an anionic chain mechanism, which can be broken down into three primary stages: initiation, propagation, and termination.[1]

Initiation: A catalytic amount of a nucleophile, most commonly a fluoride ion source like tetrabutylammonium fluoride (TBAF), attacks the silicon atom of TMSCF₃.[1] This forms an unstable pentacoordinate siliconate intermediate, which then fragments to produce the highly reactive trifluoromethide anion and a stable trimethylsilyl byproduct.[1]

Propagation: The generated trifluoromethide anion attacks the electrophilic center of the substrate, such as the carbonyl carbon of a ketone or aldehyde. This results in the formation of a trifluoromethylated alkoxide intermediate. This new alkoxide is nucleophilic and can then react with another molecule of the Ruppert-Prakash reagent, regenerating the trifluoromethide anion and continuing the chain reaction.[1][5]

Termination: The chain reaction can be terminated by any process that consumes the anionic chain carriers without generating new ones.[1] A common termination pathway is the reaction of the trifluoromethide anion with trace protic impurities, such as water, to form fluoroform (HCF₃).[1]

Substrate Scope and Reaction Conditions

The Ruppert-Prakash reagent is highly effective for the trifluoromethylation of a wide range of carbonyl compounds and their derivatives, including aldehydes, ketones, and esters.[1][3] The reaction conditions can be tailored to the specific substrate to achieve high yields.

| Substrate Class | Example Substrate | Initiator | Solvent | Time (h) | Yield (%) | Reference |

| Aromatic Aldehydes | Benzaldehyde | TBAF (0.05 equiv) | THF | 0.5 | High | [1] |

| Aromatic Ketones | Acetophenone | TBAF (0.1 equiv) | THF | 2 | High | [1] |

| Aromatic Esters | Ethyl Benzoate | CsF (0.1 equiv) | DME | - | High | [1] |

| Aliphatic Ketones | Cyclohexanone | K₂CO₃ (0.1 equiv) | DMF/THF | - | High | [2] |

| Imines | N-Benzylideneaniline | TBAF (0.1 equiv) | THF | - | High | [3] |

Table 1: Summary of reaction conditions and yields for the trifluoromethylation of various substrates using the Ruppert-Prakash reagent.

Experimental Protocols

The following are detailed protocols for the trifluoromethylation of representative substrates using the Ruppert-Prakash reagent.

General Experimental Workflow

Protocol 1: Trifluoromethylation of Benzaldehyde[1]

Materials:

-

Benzaldehyde (1.0 mmol, 106 mg)

-

Ruppert-Prakash reagent (TMSCF₃) (1.2 mmol, 170 mg, 0.16 mL)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.05 mmol, 50 µL)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add benzaldehyde and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Ruppert-Prakash reagent dropwise to the stirred solution.

-

Slowly add the TBAF solution via syringe.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography if necessary.

Protocol 2: Trifluoromethylation of Acetophenone[1][2]

Materials:

-

Acetophenone (1.0 mmol, 120 mg)

-

Ruppert-Prakash reagent (TMSCF₃) (1.5 mmol, 213 mg, 0.24 mL)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 0.1 mmol, 100 µL)

-

Anhydrous tetrahydrofuran (THF) (5 mL)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add acetophenone and anhydrous THF.

-

Add the Ruppert-Prakash reagent to the stirred solution at room temperature.

-

Add the TBAF solution dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.[2]

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.[2]

-

Stir the mixture for 30 minutes to ensure complete desilylation.[2]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.[2]

-

Concentrate the filtrate under reduced pressure to afford the crude trifluoromethylated alcohol.[2]

Protocol 3: Trifluoromethylation of Ethyl Benzoate[1]

Materials:

-

Ethyl benzoate (1.0 mmol, 150 mg)

-

Ruppert-Prakash reagent (TMSCF₃) (2.0 mmol, 284 mg, 0.32 mL)

-

Cesium fluoride (CsF) (0.1 mmol, 15 mg)

-

Anhydrous 1,2-dimethoxyethane (DME) (5 mL)

Procedure:

-

To an oven-dried flask under an inert atmosphere, add cesium fluoride.

-

Heat gently under vacuum to ensure it is anhydrous, then allow to cool.

-

Add ethyl benzoate and anhydrous DME.

-

Add the Ruppert-Prakash reagent to the stirred suspension.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, perform an appropriate aqueous workup to isolate the product.

Safety Precautions

The Ruppert-Prakash reagent (TMSCF₃) is a volatile, flammable, and moisture-sensitive liquid.[6] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.[2] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2] In case of fire, use a dry chemical or sand extinguisher.[2]

Conclusion

The Ruppert-Prakash reagent is a powerful and versatile tool for the introduction of the trifluoromethyl group into a wide range of organic molecules.[1] By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can effectively utilize this reagent in the synthesis of novel compounds for pharmaceutical and other applications.[1] The protocols provided in this document offer a solid foundation for professionals in the field to design and execute successful trifluoromethylation reactions using TMSCF₃.

References

Application Notes and Protocols: Photoredox Catalysis for Trifluoromethyl Group Installation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the installation of trifluoromethyl (CF₃) groups into organic molecules using photoredox catalysis. The trifluoromethyl group is a critical pharmacophore in modern drug discovery, known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] Photoredox catalysis offers a mild, efficient, and often complementary approach to traditional methods for introducing this important functional group, enabling late-stage functionalization of complex molecules.[1][2]

Introduction to Photoredox Trifluoromethylation

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes with organic substrates. In the context of trifluoromethylation, this typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor. This highly reactive radical can then be incorporated into a variety of organic scaffolds, including arenes, heteroarenes, alkenes, and carbonyl compounds.[1]

The key advantages of this methodology include:

-

Mild Reaction Conditions: Reactions are often performed at room temperature using visible light sources, such as household fluorescent bulbs or LEDs, which preserves sensitive functional groups.[1]

-

High Functional Group Tolerance: The radical-mediated nature of the reaction allows for the trifluoromethylation of complex molecules without the need for extensive protecting group strategies.[1]

-

Late-Stage Functionalization: This technique is particularly valuable for modifying drug candidates in the later stages of a synthetic sequence, allowing for rapid generation of analogues for structure-activity relationship (SAR) studies.[1][4]

Core Components of Photoredox Trifluoromethylation

A typical photoredox trifluoromethylation reaction consists of the following components:

-

Substrate: The organic molecule to be trifluoromethylated.

-

Photocatalyst: A compound that absorbs visible light and initiates the electron transfer process. Common examples include ruthenium and iridium polypyridyl complexes (e.g., Ru(bpy)₃Cl₂, Ir(ppy)₃) and organic dyes.

-

Trifluoromethylating Agent: A source of the trifluoromethyl radical. A variety of reagents are available, each with its own specific applications and handling requirements.

-

Solvent and Additives: The reaction medium and any necessary bases or other additives to facilitate the catalytic cycle.

-

Light Source: A source of visible light, such as a compact fluorescent lamp (CFL) or a light-emitting diode (LED).

Data Presentation: A Comparative Overview

The following tables summarize quantitative data for the photoredox-catalyzed trifluoromethylation of various substrate classes, showcasing the versatility and efficiency of this methodology.

Trifluoromethylation of Arenes and Heteroarenes

This transformation is of high importance in medicinal chemistry for the modification of aromatic and heteroaromatic cores of drug molecules.

| Entry | Substrate | Photocatalyst (mol%) | CF₃ Source | Base/Additive | Solvent | Yield (%) | Reference |

| 1 | N-Boc-pyrrole | Ru(phen)₃Cl₂ (1) | TfCl | K₂HPO₄ | MeCN | 94 | [1] |

| 2 | Furan | Ru(phen)₃Cl₂ (1) | TfCl | K₂HPO₄ | MeCN | 81 | [1] |

| 3 | Thiophene | Ru(phen)₃Cl₂ (1) | TfCl | K₂HPO₄ | MeCN | 78 | [1] |

| 4 | Indole | Ru(phen)₃Cl₂ (1) | TfCl | K₂HPO₄ | MeCN | 85 | [1] |

| 5 | Benzene | Ru(phen)₃Cl₂ (2) | TfCl | K₂HPO₄ | MeCN | 74 | [1] |

| 6 | Anisole | Ru(phen)₃Cl₂ (2) | TfCl | K₂HPO₄ | MeCN | 84 | [1] |

Trifluoromethylation of Alkenes

Photoredox catalysis enables the direct trifluoromethylation of both activated and unactivated alkenes, providing access to valuable trifluoromethylated building blocks.

| Entry | Substrate | Photocatalyst (mol%) | CF₃ Source | Base/Additive | Solvent | Yield (%) | Reference |

| 1 | Styrene | fac-Ir(ppy)₃ (0.5) | CF₃I | CsOAc | DMF | 75 | |

| 2 | 4-Methylstyrene | fac-Ir(ppy)₃ (0.5) | CF₃I | CsOAc | DMF | 82 | |

| 3 | 4-Methoxystyrene | fac-Ir(ppy)₃ (0.5) | CF₃I | CsOAc | DMF | 85 | |

| 4 | 1-Octene | Ru(Phen)₃Cl₂ (1) | CF₃I | DBU | MeCN | 81 | |

| 5 | Allyl alcohol | Ru(Phen)₃Cl₂ (1) | CF₃I | DBU | MeCN | 75 |

α-Trifluoromethylation of Carbonyl Compounds

This method provides a direct route to α-trifluoromethyl ketones, esters, and amides, which are important precursors in organic synthesis.

| Entry | Substrate | Photocatalyst (mol%) | CF₃ Source | Base/Additive | Solvent | Yield (%) | Reference |

| 1 | Acetophenone enol silane | Ru(bpy)₃Cl₂ (0.5) | CF₃I | i-Pr₂NEt | THF/H₂O | 94 | |

| 2 | Propiophenone enol silane | Ru(bpy)₃Cl₂ (0.5) | CF₃I | i-Pr₂NEt | THF/H₂O | 88 | |

| 3 | Cyclohexanone enol silane | Ru(bpy)₃Cl₂ (0.5) | CF₃I | i-Pr₂NEt | THF/H₂O | 91 | |

| 4 | Ethyl caprylate (one-pot) | Ru(bpy)₃Cl₂ (0.5) | CF₃I | LiHMDS, then i-Pr₂NEt | THF/H₂O | 78 |

Enantioselective α-Trifluoromethylation of Aldehydes

The combination of photoredox catalysis and organocatalysis allows for the highly enantioselective α-trifluoromethylation of aldehydes.

| Entry | Substrate | Photocatalyst (mol%) | Organocatalyst (mol%) | CF₃ Source | Base/Additive | Solvent | Yield (%, ee%) | Reference |